N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride
CAS No.: 1173100-38-3
Cat. No.: VC3352414
Molecular Formula: C12H24ClN3O2
Molecular Weight: 277.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173100-38-3 |
|---|---|
| Molecular Formula | C12H24ClN3O2 |
| Molecular Weight | 277.79 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H |
| Standard InChI Key | LGAAVRRTLNQRQG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NCCN2CCOCC2.Cl |
| Canonical SMILES | C1CNCCC1C(=O)NCCN2CCOCC2.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride is derived from the parent compound N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide. The core structure features a piperidine ring connected to a morpholine ring via an ethyl-carboxamide linkage. The hydrochloride salt form is created when the basic nitrogen (typically the morpholine nitrogen) forms an ionic bond with a chloride counter-ion, enhancing water solubility while maintaining the fundamental pharmacological properties of the parent compound.
Physical and Chemical Properties
Based on analysis of structurally similar compounds, the following properties can be reasonably predicted for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride:
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C12H23N3O2·HCl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water due to salt formation |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1-2 |
| LogP | Lower than parent compound due to salt formation |
| Salt Form | Hydrochloride |
Structural Relationships and Analogs
Structural Analogs
The compound shares structural features with several documented analogs. For instance, 1-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide (CID 25250022) contains the same N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide scaffold but with an additional 4-chlorobenzyl group attached to the piperidine nitrogen . Another related compound is 1-(4-ethyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide, which features a more complex substituent at the piperidine nitrogen position .
Structure-Activity Relationships
The parent structure contains several pharmacologically significant moieties:
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The piperidine ring is a common scaffold in numerous bioactive compounds, providing conformational flexibility and nitrogen basicity.
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The morpholine group contributes to water solubility and can participate in hydrogen bonding with biological targets.
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The carboxamide linkage serves as both hydrogen bond donor and acceptor, facilitating interactions with protein binding sites.
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The hydrochloride salt formation enhances aqueous solubility, which is critical for drug formulation and bioavailability.
These structural features suggest potential for biological activity similar to related compounds that have demonstrated phosphatidylinositol 3-kinase (PI3K) inhibitory properties .
Synthesis and Chemical Reactions
Chemical Reactivity
Based on its structure, N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride would likely participate in the following chemical reactions:
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Salt conversion: The hydrochloride salt can be converted back to the free base using appropriate bases.
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N-alkylation: The nitrogen atoms can undergo alkylation reactions with alkyl halides.
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Amide hydrolysis: Under harsh acidic or basic conditions, the carboxamide linkage could undergo hydrolysis.
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Hydrogen bonding interactions: The compound contains multiple hydrogen bond donors and acceptors, enabling complex formation with appropriate partners.
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride would include:
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NMR spectroscopy: Distinctive signals for the piperidine and morpholine rings, along with the ethyl linker and carboxamide protons.
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Mass spectrometry: The molecular ion peak would correspond to the free base, with fragmentation patterns reflecting the cleavage of the carboxamide bond and separation of the morpholine and piperidine components.
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IR spectroscopy: Characteristic absorption bands for the carbonyl group (approximately 1650 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-N stretching vibrations.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are typically employed for purity analysis of such compounds. The hydrochloride salt form would affect retention times in reversed-phase HPLC, usually resulting in shorter retention times compared to the free base due to increased polarity.
Structure-Based Drug Design Considerations
Pharmacophore Features
The compound contains several key pharmacophore features that could influence its interaction with biological targets:
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The basic nitrogen atoms in both the piperidine and morpholine rings can act as hydrogen bond acceptors and form ionic interactions.
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The carboxamide group serves as both hydrogen bond donor and acceptor.
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The piperidine and morpholine rings provide three-dimensional structure and hydrophobic surfaces for non-polar interactions.
These features align with characteristics commonly found in PI3K inhibitors and other enzyme-targeting drugs, suggesting potential utility in rational drug design efforts .
Molecular Modeling Implications
Computational studies of similar compounds have identified several structural features important for activity:
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